molecular formula C19H14N6O3 B4310625 4-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-CYANO-5-NITROPHENYL CYANIDE

4-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-CYANO-5-NITROPHENYL CYANIDE

Cat. No.: B4310625
M. Wt: 374.4 g/mol
InChI Key: XQBBDUYHSLXVHU-UHFFFAOYSA-N
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Description

4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-nitrophthalonitrile is an organic compound with the molecular formula C19H14N6O3 This compound features a benzoxazole ring, a piperazine ring, and a nitrophthalonitrile group, making it a complex and multifunctional molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-CYANO-5-NITROPHENYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,3-benzoxazole with piperazine under controlled conditions to form the intermediate 4-(1,3-benzoxazol-2-yl)piperazine. This intermediate is then reacted with 5-nitrophthalonitrile in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-nitrophthalonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole and piperazine rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-nitrophthalonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-CYANO-5-NITROPHENYL CYANIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzoxazole and piperazine rings may interact with enzymes or receptors, modulating their activity. The nitrophthalonitrile group could also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-nitrophthalonitrile is unique due to the presence of the nitrophthalonitrile group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and binding characteristics.

Properties

IUPAC Name

4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3/c20-11-13-9-16(17(25(26)27)10-14(13)12-21)23-5-7-24(8-6-23)19-22-15-3-1-2-4-18(15)28-19/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBBDUYHSLXVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-CYANO-5-NITROPHENYL CYANIDE
Reactant of Route 2
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4-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-CYANO-5-NITROPHENYL CYANIDE
Reactant of Route 3
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4-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-CYANO-5-NITROPHENYL CYANIDE
Reactant of Route 4
4-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-CYANO-5-NITROPHENYL CYANIDE
Reactant of Route 5
4-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-CYANO-5-NITROPHENYL CYANIDE
Reactant of Route 6
Reactant of Route 6
4-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-CYANO-5-NITROPHENYL CYANIDE

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